Mocravimod

Description

Properties

IUPAC Name |

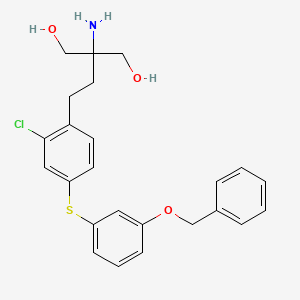

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINUNQPYJGJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965173 | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509092-16-4, 509088-69-1 | |

| Record name | KRP-203 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOCRAVIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Sphingosine-1-Phosphate (S1P) Receptor Modulation in Graft-versus-Host Disease: A Technical Guide

Abstract

Graft-versus-host disease (GVHD) remains a principal cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1] A critical step in the pathophysiology of acute GVHD is the migration of alloreactive donor T-cells from secondary lymphoid organs (SLOs) to target tissues.[2] Sphingosine-1-phosphate (S1P) receptor signaling is a master regulator of lymphocyte trafficking, making it a highly attractive therapeutic target for GVHD prophylaxis. This technical guide provides an in-depth review of the S1P signaling axis, the mechanism of action of S1P receptor modulators, and a summary of the preclinical and clinical evidence supporting their use in GVHD. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.

The Sphingosine-1-Phosphate (S1P) Signaling Axis

The trafficking of lymphocytes is not a random process; it is a highly orchestrated system governed by chemotactic gradients. The sphingosine-1-phosphate (S1P) gradient is chief among these guiding signals. S1P is a bioactive lysophospholipid metabolite with high concentrations in blood and lymph and low concentrations within lymphoid organs like the thymus and lymph nodes.[2] This differential gradient is essential for directing the egress of T-cells and B-cells from lymphoid tissues into circulation.[2]

The effects of S1P are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[3] In the context of lymphocyte trafficking, the S1P₁ receptor is paramount. T-cells upregulate S1P₁ to sense the S1P gradient, which provides the crucial signal for them to exit the lymph node and enter circulation.

Diagram 1. Simplified S1P signaling pathway for T-cell egress from lymph nodes.

Mechanism of S1P Receptor Modulators in GVHD

S1P receptor modulators, such as fingolimod (FTY720) and its more selective successors, are functional antagonists of the S1P₁ receptor. Although they initially act as agonists, their binding to the S1P₁ receptor leads to its internalization and degradation. This renders the lymphocyte "blind" to the S1P gradient, preventing its egress from the lymph node. The resulting sequestration of T-cells, particularly naive and central memory T-cells, within SLOs prevents them from trafficking to GVHD target organs like the skin, liver, and gastrointestinal tract. This lymphocyte entrapment is the primary mechanism by which these agents prevent the initiation and progression of GVHD.

Importantly, this sequestration can separate GVHD from the beneficial graft-versus-leukemia (GVL) effect. Since malignant cells often reside in lymphoid tissues, concentrating donor T-cells in these areas may preserve or even enhance their anti-tumor activity.

Diagram 2. S1P modulators block T-cell egress, preventing infiltration of GVHD organs.

Preclinical Evidence for S1P Modulation in GVHD

Murine models are the cornerstone of preclinical GVHD research, providing critical insights into pathogenesis and therapeutic efficacy. The most common models involve the transplantation of bone marrow and T-cells (often from splenocytes) from a donor strain into a lethally irradiated mismatched recipient strain.

Efficacy of S1P Modulators in Murine Models

Numerous studies have demonstrated the potent efficacy of S1P receptor modulators in preventing acute GVHD in various mouse models. Treatment with these agents consistently leads to improved survival, reduced clinical GVHD scores, and decreased histopathological damage in target organs.

Table 1: Summary of Quantitative Data from Preclinical Murine GVHD Studies

| Compound | Mouse Model (Donor→Recipient) | Key Efficacy Outcomes | Citation(s) |

|---|---|---|---|

| KRP203 (Mocravimod) | C57BL/6→BALB/c | Prolonged survival and reduced GI tract injury. | |

| B10.D2→BALB/c | Significantly reduced chronic GVHD skin scores and preserved lachrymal secretion. | ||

| CYM-5442 | C57BL/6→BALB/c | Significantly prolonged survival (p<0.0001) and reduced GVHD scores (p<0.01). Reduced macrophage infiltration in target organs. |

| Fingolimod (FTY720) | Multiple Models | Efficiently prevents acute disease in preclinical models. | |

Key Experimental Protocols

Reproducible and well-defined protocols are essential for evaluating potential GVHD therapies. Below are detailed methodologies for common procedures in preclinical GVHD research.

Protocol 1: Murine Model of Acute GVHD

-

Recipient Preparation: 8- to 12-week-old recipient mice (e.g., BALB/c, B6D2F1) are conditioned with lethal total body irradiation, typically a single dose of 9.5-10 Gy.

-

Donor Cell Preparation:

-

Bone marrow (BM) is harvested from the femurs and tibias of donor mice (e.g., C57BL/6). T-cells are depleted from the BM graft to prevent uncontrolled GVHD induction.

-

Splenocytes are harvested by mechanical dissociation of spleens, followed by red blood cell lysis. These serve as the source of alloreactive T-cells.

-

-

Transplantation: Within 24 hours of irradiation, recipient mice receive an intravenous (e.g., retro-orbital) infusion of donor cells. A typical cell dose is 5-10 x 10⁶ T-cell depleted BM cells co-infused with a defined number of splenocytes or purified T-cells (e.g., 2 x 10⁶ CD3⁺ T-cells).

-

Drug Administration: The S1P receptor modulator (e.g., KRP203 at 3 mg/kg) or vehicle control is administered, often starting one day before transplantation and continuing for a defined period (e.g., daily until day +21 or +42).

Diagram 3. A representative workflow for testing S1P modulators in murine GVHD.

Protocol 2: Clinical GVHD Scoring in Mice A standardized scoring system is used to assess GVHD severity clinically. Mice are monitored daily or every other day and scored for multiple parameters. A composite score is generated by summing the individual scores.

Table 2: Representative Murine GVHD Clinical Scoring System

| Parameter | Score 0 | Score 1 | Score 2 |

|---|---|---|---|

| Weight Loss | <10% change | 10-25% change | >25% change |

| Posture | Normal | Hunching at rest | Hunching impairs movement |

| Fur Texture | Normal | Mild to moderate ruffling | Severe ruffling, poor grooming |

| Skin Integrity | Normal | Scaling of paws/tail | Obvious areas of denuded skin |

| Activity | Normal | Mildly decreased | Stationary unless stimulated |

Source: Adapted from multiple sources.

Protocol 3: Immunophenotyping by Flow Cytometry Flow cytometry is critical for analyzing the trafficking and phenotype of immune cell subsets in GVHD.

-

Sample Collection: Peripheral blood, spleens, lymph nodes, and target organs (liver, lungs, intestine) are collected at specified time points post-transplant.

-

Cell Preparation: Single-cell suspensions are prepared from tissues. Erythrocytes in blood and spleen samples are lysed.

-

Staining: Cells are stained with a panel of fluorescently-conjugated monoclonal antibodies to identify specific cell populations. A viability dye is included to exclude dead cells.

-

Common T-Cell Panel Markers:

-

Lineage: CD3, CD4, CD8

-

Donor/Host Chimerism: CD45.1, CD45.2 (or other congenic markers)

-

Activation/Memory: CD44, CD62L, CD69, CD25

-

Homing Receptors: α4β7 integrin, CCR6

-

Regulatory T-cells (Tregs): CD25, FoxP3 (requires intracellular staining)

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-parameter flow cytometer. Gating strategies are employed to quantify the frequency and absolute number of specific T-cell subsets in different tissues.

Clinical Development of S1P Modulators for GVHD

The compelling preclinical data has prompted the clinical investigation of S1P receptor modulators for GVHD prophylaxis in patients undergoing allo-HSCT.

This compound (KRP203): this compound is a selective S1P₁ receptor modulator that has been evaluated in a Phase 1b/2a clinical trial (NCT01830010). The study assessed the safety and tolerability of adding this compound to standard GVHD prophylaxis regimens. Results showed that this compound was safe and well-tolerated, effectively reduced peripheral lymphocyte counts, and had no negative impact on engraftment. Clinically relevant acute GVHD (Grade II-IV) events were slightly lower in the this compound group compared to controls. These promising results support further investigation in larger, pivotal trials.

Fingolimod (FTY720): While most widely known for its approval in multiple sclerosis, there is clinical evidence for fingolimod's utility in GVHD. A case report detailed the successful treatment of a patient with severe, refractory central nervous system (CNS) GVHD using fingolimod. The treatment resulted in the resolution of neurological symptoms and was well-tolerated. Flow cytometry analysis of the patient's peripheral blood confirmed the expected immunomodulatory effects, including lymphopenia and shifts in T- and B-cell subset proportions.

Other Modulators: Preclinical studies suggest that other S1P modulators, such as ozanimod, may also hold promise for attenuating acute GVHD. However, a Phase 2 trial investigating ponesimod for chronic GVHD was terminated.

Table 3: Summary of Clinical Data for S1P Modulators in GVHD

| Compound | Study Phase / Type | Patient Population | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| This compound (KRP203) | Phase 1b/2a (NCT01830010) | Hematological malignancies undergoing allo-HSCT | Safe and well-tolerated; significant reduction in circulating lymphocytes; no negative impact on engraftment; slightly lower rates of Grade II-IV aGVHD. |

| Fingolimod (FTY720) | Case Report | Severe, refractory CNS GVHD | Successful resolution of neurological symptoms; steroid-sparing effect; observed lymphopenia and changes in lymphocyte subsets. | |

Conclusion and Future Directions

Modulation of the S1P-S1P₁ receptor axis is a potent and clinically validated strategy for controlling lymphocyte trafficking. By sequestering alloreactive T-cells within secondary lymphoid organs, S1P receptor modulators effectively prevent their migration to and subsequent destruction of GVHD target tissues. Robust preclinical data across multiple models and emerging clinical evidence support the continued development of this drug class for GVHD prophylaxis.

Future research will likely focus on optimizing the therapeutic window to maximally inhibit GVHD while preserving the crucial GVL effect. The development of next-generation modulators with increased receptor selectivity and refined pharmacokinetic profiles may offer improved safety and efficacy. Ultimately, targeting lymphocyte trafficking with S1P receptor modulators represents one of the most promising new approaches to improving outcomes for patients undergoing allogeneic stem cell transplantation.

References

- 1. Mouse models of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Signaling and Its Pharmacological Modulation in Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate Receptor-1 Agonist Averts the De Novo Generation of Autoreactive T-cells in Murine Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

Mocravimod's Effect on Lymphocyte Egress from Lymph Nodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mocravimod (formerly KRP203) is a synthetic, orally available sphingosine-1-phosphate receptor (S1PR) modulator that has demonstrated significant effects on lymphocyte trafficking. By acting as a functional antagonist at the S1P receptor subtype 1 (S1P1), this compound effectively sequesters lymphocytes within lymph nodes and other secondary lymphoid organs, leading to a profound but reversible reduction in peripheral blood lymphocyte counts. This mechanism of action underlies its investigation for the treatment of various autoimmune diseases and, more recently, in the context of hematological malignancies and allogeneic hematopoietic stem cell transplantation (allo-HSCT). This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in understanding this compound's impact on lymphocyte egress.

Core Mechanism of Action: Modulation of S1P Receptor Signaling

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-phosphate. This active moiety is a potent agonist at the S1P1 receptor. The egress of lymphocytes from secondary lymphoid organs is a process critically dependent on the chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P1, and upon binding to S1P, this receptor signals for their migration out of the lymph nodes.

This compound-phosphate, by binding to S1P1, initially acts as an agonist but subsequently leads to the internalization and degradation of the receptor.[1] This downregulation of S1P1 on the lymphocyte surface renders the cells unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the circulation.[2][3] This sequestration of lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects.

Notably, this process does not impair the effector functions of the sequestered T cells.[2][4] In preclinical models, this compound has been shown to maintain graft-versus-leukemia (GVL) activity while reducing graft-versus-host disease (GVHD), a key differentiator from traditional immunosuppressants.

Below is a diagram illustrating the signaling pathway of lymphocyte egress and its modulation by this compound.

Quantitative Data on Lymphocyte Reduction

Clinical and preclinical studies have consistently demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts following this compound administration. The effect is more pronounced on T cells, particularly the CD4+ subset, compared to other lymphocyte populations.

Table 1: Summary of Peripheral Blood Lymphocyte Count Reduction in Clinical Trials

| Study Identifier | Dose of this compound | Patient Population | Key Findings on Lymphocyte Counts | Reference |

| NCT01830010 (Phase 1b/2a) | 1 mg or 3 mg daily | Hematological malignancies undergoing allo-HSCT | - Significant reduction in circulating lymphocyte numbers. - CD4+ T cells were more sensitive to treatment than CD8+ T cells. | |

| Drug-Drug Interaction Study | 3 mg single dose | Healthy Volunteers | - Lymphocyte count decreases were reported in 76% of subjects (with itraconazole) and 43% (with cyclosporin). |

Table 2: T-Cell Accumulation in Bone Marrow

| Study Identifier | Dose of this compound | Patient Population | Key Findings on Bone Marrow T-Cells | Reference |

| NCT01830010 (Phase 1b/2a) | 3 mg daily | Hematological malignancies undergoing allo-HSCT | - Accumulation of CD3+ T cells in the bone marrow at day 30 and 90 post-transplant compared to controls. - The effect was more pronounced for CD4+ T cells than for CD8+ T cells. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on lymphocyte trafficking.

S1P Receptor Binding Assay

This assay is crucial for determining the binding affinity of this compound-phosphate to S1P receptor subtypes. A competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of this compound-phosphate for S1P receptors.

Materials:

-

Cell membranes expressing recombinant human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5)

-

Radioligand (e.g., [³²P]S1P or a tritiated S1P receptor agonist)

-

This compound-phosphate (test compound)

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound-phosphate in assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound-phosphate or vehicle control.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound-phosphate. Calculate the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Flow Cytometry for Peripheral Blood Lymphocyte Subsets

Flow cytometry is the standard method for quantifying different lymphocyte populations in peripheral blood.

Objective: To quantify the absolute counts and percentages of T cells (CD4+ and CD8+), B cells, and NK cells in whole blood.

Materials:

-

Whole blood collected in anticoagulant-containing tubes (e.g., EDTA)

-

Fluorochrome-conjugated monoclonal antibodies against: CD45, CD3, CD4, CD8, CD19, CD56

-

Red blood cell lysis buffer

-

Flow cytometer

Protocol:

-

Sample Preparation: Aliquot a defined volume of whole blood into flow cytometry tubes.

-

Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to the blood and incubate in the dark at room temperature for 15-30 minutes.

-

RBC Lysis: Add red blood cell lysis buffer and incubate for the recommended time to lyse erythrocytes.

-

Washing: Centrifuge the samples, discard the supernatant, and wash the cell pellet with a suitable buffer (e.g., PBS with 1% BSA).

-

Acquisition: Resuspend the cells in buffer and acquire the samples on a flow cytometer.

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties and CD45 expression.

-

From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).

-

Within the T cell population, differentiate CD4+ and CD8+ subsets.

-

Calculate the percentage and absolute count of each population.

-

Immunohistochemistry for T-Cell Infiltration in Bone Marrow

Immunohistochemistry (IHC) allows for the visualization and quantification of T cells within the tissue context of the bone marrow.

Objective: To identify and quantify CD3+, CD4+, and CD8+ T cells in bone marrow biopsies.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections

-

Primary antibodies against CD3, CD4, and CD8

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP)

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Microscope and image analysis software

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.

-

Blocking: Block endogenous peroxidase activity and non-specific protein binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies against CD3, CD4, or CD8 overnight at 4°C.

-

Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the chromogen substrate to visualize the antibody binding (typically a brown precipitate).

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Analysis: Examine the slides under a microscope. The number of positively stained cells can be quantified manually or using image analysis software.

Conclusion

This compound's mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, represents a targeted approach to immunomodulation. The quantitative data from clinical and preclinical studies confirm its potent effect on reducing peripheral lymphocyte counts, particularly CD4+ T cells, while promoting T-cell accumulation in the bone marrow. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other S1PR modulators. Further research to delineate the precise binding affinities for all S1P receptor subtypes and to quantify the effects on a broader range of lymphocyte subsets will enhance our understanding of this promising therapeutic agent.

References

- 1. This compound, a S1P receptor modulator, increases T cell counts in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Preserving the Edge: Mocravimod's Efficacy in Preclinical Graft-versus-Leukemia Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allogeneic hematopoietic stem cell transplantation (allo-HSCT) stands as a potentially curative therapy for a multitude of hematological malignancies. A cornerstone of its success lies in the graft-versus-leukemia (GvL) effect, where donor-derived T cells recognize and eliminate residual cancer cells in the recipient. However, this powerful anti-tumor response is often perilously linked with graft-versus-host disease (GvHD), a life-threatening complication arising from donor T-cell attack on healthy recipient tissues. The development of therapeutic agents that can uncouple GvL from GvHD is a paramount goal in transplantation medicine. Mocravimod (KRP-203), a novel sphingosine-1-phosphate receptor (S1PR) modulator, has emerged as a promising candidate in this arena. This technical guide synthesizes the key preclinical data demonstrating this compound's ability to preserve the GvL effect while mitigating GvHD, providing a detailed overview of the experimental models, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Mechanism of Action: T-Cell Sequestration and Maintained Effector Function

This compound is a synthetic S1PR modulator that, upon administration, is phosphorylated in vivo to its active form. This active metabolite binds to S1P receptors, particularly S1PR1, which play a pivotal role in lymphocyte trafficking. By functionally antagonizing S1PR1 on lymphocytes, this compound disrupts the natural S1P gradient that guides their egress from secondary lymphoid organs (SLOs) such as lymph nodes and Peyer's patches.[1] This leads to the sequestration of T cells within these lymphoid tissues.

This targeted sequestration is the linchpin of this compound's dual efficacy. By preventing the widespread migration of alloreactive donor T cells to peripheral GvHD target organs like the skin, liver, and gastrointestinal tract, this compound significantly ameliorates the severity of GvHD.[1] Crucially, this action is not immunosuppressive in the classical sense. The T cells retained within the lymphoid compartments, where many hematological malignancies reside, remain functionally competent.[2] This allows for the preservation of a potent GvL effect, as donor T cells can still encounter and eliminate leukemia cells within the bone marrow and lymphoid tissues.[1][2]

Signaling Pathway of this compound-induced T-Cell Sequestration

Caption: this compound's mechanism of action in T-cell sequestration.

Preclinical Models of this compound's GvL Efficacy

The preservation of the GvL effect by this compound has been demonstrated in murine models of allogeneic bone marrow transplantation. A key model utilized B6D2F1 mice as recipients of allogeneic bone marrow and splenocytes, who were subsequently challenged with luciferase-expressing P815 mastocytoma cells, a well-established model for leukemia. This model allows for the non-invasive, longitudinal monitoring of tumor burden through bioluminescence imaging.

Experimental Workflow for GvL Assessment

Caption: Workflow of the preclinical GvL efficacy study.

Quantitative Data on GvL Efficacy

Preclinical studies have provided compelling evidence for the preservation of the GvL effect with this compound treatment. In vivo bioluminescence imaging demonstrated that leukemia was effectively rejected in mice treated with either the vehicle or this compound alone. In stark contrast, treatment with the conventional immunosuppressant cyclosporine (CSP) led to a significant expansion of leukemia cells. This highlights a key advantage of this compound's mechanism of action over traditional immunosuppression.

| Treatment Group | Leukemia Burden (qualitative) | GvL Effect |

| Vehicle | Rejected | Maintained |

| This compound | Rejected | Maintained |

| Cyclosporine (CSP) | Significant Expansion | Impaired |

| Table 1: Qualitative Comparison of GvL Efficacy in a Murine Leukemia Model. |

Further investigations have shown that even short-term administration of this compound (KRP-203) significantly preserved graft-versus-leukemia effects when compared to cyclosporine.

Detailed Experimental Protocols

Murine Model of Allogeneic BMT and GvL

-

Animal Model:

-

Recipients: B6D2F1 (H-2b/d) mice.

-

Donors: C57BL/6 (H-2b) mice for allogeneic bone marrow and splenocytes.

-

-

Conditioning Regimen:

-

Recipient mice receive a lethal dose of total body irradiation.

-

-

Transplantation:

-

On day 0, recipient mice are intravenously injected with a combination of donor bone marrow cells and splenocytes.

-

-

Leukemia Challenge:

-

On day 0, concurrently with transplantation, mice are intravenously injected with luciferase-expressing P815 mastocytoma cells (a model for leukemia).

-

-

Treatment Regimen:

-

This compound Group: Mice are orally administered with this compound at a dose of 3 mg/kg/day.

-

Vehicle Group: Mice receive the corresponding vehicle as a control.

-

Cyclosporine Group: A comparator group receives cyclosporine.

-

-

Monitoring and Endpoints:

-

Tumor Burden: Leukemia growth is monitored non-invasively via in vivo bioluminescence imaging at regular intervals.

-

Survival: Overall survival of the mice in each treatment group is recorded.

-

Immunophenotyping: At the experimental endpoint, or at specified time points, tissues such as the spleen, lymph nodes, and bone marrow are harvested. Immune cell populations (e.g., donor CD4+ and CD8+ T cells) are analyzed by flow cytometry to assess their distribution and activation status.

-

Conclusion

The preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent in the setting of allogeneic hematopoietic stem cell transplantation. Its unique mechanism of sequestering T cells in lymphoid organs effectively mitigates GvHD without compromising the crucial GvL effect. The data from murine models of leukemia clearly demonstrate that this compound allows for the continued surveillance and elimination of malignant cells by donor T cells. These findings provide a solid foundation for the ongoing and future clinical investigation of this compound as a means to improve the safety and efficacy of allo-HSCT for patients with hematological malignancies. The detailed experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of transplantation immunology.

References

The Dual Axiom of Mocravimod: A Technical Guide to Mitigating GvHD while Preserving GvL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allogeneic hematopoietic stem cell transplantation (allo-HSCT) stands as a curative therapy for many hematological malignancies. However, its success is often compromised by two major complications: graft-versus-host disease (GvHD), a significant cause of morbidity and mortality, and disease relapse. The therapeutic efficacy of allo-HSCT is intrinsically linked to the graft-versus-leukemia (GvL) effect, where donor T cells eradicate residual malignant cells. The challenge lies in the fact that the same alloreactive T cells that mediate GvL are also responsible for GvHD. Mocravimod, a novel, orally available sphingosine-1-phosphate (S1P) receptor modulator, presents a promising strategy to uncouple these two effects. This technical guide provides an in-depth investigation of the dual action of this compound, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction: The GvHD-GvL Conundrum

The curative potential of allo-HSCT for hematological malignancies like acute myeloid leukemia (AML) is largely attributed to the GvL effect, an immune-mediated attack on cancer cells by donor T lymphocytes.[1] Unfortunately, this beneficial response is often accompanied by GvHD, where the same donor T cells attack healthy tissues in the recipient, leading to significant morbidity and mortality.[2] Current strategies to prevent GvHD often involve broad immunosuppression, which can unfortunately abrogate the crucial GvL effect, increasing the risk of relapse.[1] Therefore, a significant unmet need exists for therapies that can selectively inhibit GvHD while preserving or even enhancing GvL.

This compound: Mechanism of Action

This compound is a synthetic S1P receptor agonist.[1] It acts as a functional antagonist by binding to S1P receptors on lymphocytes, leading to their internalization and degradation. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs such as lymph nodes and the thymus.[3]

The sequestration of T cells within these lymphoid tissues is the cornerstone of this compound's dual effect:

-

Inhibition of GvHD: By preventing the migration of alloreactive T cells from the lymphoid organs into peripheral tissues like the skin, liver, and gut, this compound reduces the inflammatory damage that characterizes GvHD.

-

Preservation of GvL: The GvL effect primarily occurs within the lymphoid tissues and bone marrow, where leukemic cells often reside. By retaining T cells in these compartments, this compound ensures that the anti-leukemic activity is maintained and potentially enhanced.

Signaling Pathway of this compound

This compound, upon administration, is converted to its active phosphate metabolite, which then binds to S1P receptors, primarily S1PR1, on lymphocytes. This binding initiates a cascade of intracellular signaling events that ultimately leads to receptor internalization and the sequestration of T cells.

References

Understanding the In Vivo Pharmacodynamics of Mocravimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mocravimod (KRP203) is a synthetic, orally available sphingosine-1-phosphate (S1P) receptor modulator currently under investigation as an adjunctive and maintenance therapy for hematologic malignancies, particularly for patients with acute myeloid leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).[1][2] Its unique mechanism of action, which involves the modulation of lymphocyte trafficking, offers the potential to decouple the beneficial graft-versus-leukemia (GvL) effect from the detrimental graft-versus-host disease (GvHD), a major complication of allo-HCT.[3][4] This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, effects on lymphocyte counts, and relevant experimental protocols.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that is converted in vivo to its active phosphate metabolite.[4] This active form acts as a functional antagonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5). The primary therapeutic effect of this compound is mediated through its high-affinity binding to the S1P receptor 1 (S1PR1) on lymphocytes.

Normally, a concentration gradient of S1P between the lymph nodes and the blood and lymph directs the egress of lymphocytes from lymphoid organs. By binding to S1PR1, this compound induces the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient. This effectively traps lymphocytes, particularly T cells, within the lymph nodes and other secondary lymphoid organs, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood.

Signaling Pathway

The binding of S1P or an S1P receptor modulator like this compound to S1PR1, a G protein-coupled receptor (GPCR), primarily activates the Gαi signaling pathway. This leads to the activation of downstream effectors such as Rac1, phosphoinositide 3-kinase (PI3K), and Akt, and the inhibition of adenylyl cyclase. These pathways are crucial for cell migration and survival.

In Vivo Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound is a profound, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts. This effect is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs.

Quantitative Data from Clinical Trials

Data from the Phase 1b/2a clinical trial (NCT01830010) in patients with hematological malignancies undergoing allo-HCT demonstrated a significant reduction in circulating lymphocytes following this compound administration.

| Parameter | This compound 1 mg + CsA/MTX | This compound 3 mg + CsA/MTX | This compound 3 mg + Tac/MTX |

| Baseline Absolute Lymphocyte Count (x10⁹/L, median) | 0.85 | 1.1 | 1.0 |

| Lymphocyte Count Nadir (x10⁹/L, median) | 0.1 | 0.05 | 0.1 |

| Time to Nadir (days, median) | 8 | 8 | 8 |

Note: Data extracted and compiled from published study results. CsA = Cyclosporine A, MTX = Methotrexate, Tac = Tacrolimus.

A key finding from these studies is that CD4+ T cells appear to be more sensitive to this compound treatment than CD8+ T cells, showing a more pronounced and sustained reduction in peripheral counts. Furthermore, studies have shown that this compound treatment leads to an accumulation of CD3+ T cells in the bone marrow of treated patients compared to controls.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo pharmacodynamics of S1P receptor modulators like this compound. Below are representative protocols for key experiments.

In Vivo Efficacy Assessment in a Preclinical Model (Experimental Autoimmune Encephalomyelitis - EAE)

The EAE model is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of S1P1 modulators.

Objective: To assess the ability of this compound to prevent or treat clinical signs of EAE.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle control

Procedure:

-

Induction of EAE: Emulsify MOG35-55 in CFA and inject subcutaneously into mice. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

-

Treatment: Administer this compound or vehicle orally, daily, starting either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Endpoint Analysis: At the end of the study, collect blood for lymphocyte counting and spinal cords for histological analysis of inflammation and demyelination.

Peripheral Blood Lymphocyte Counting

This protocol quantifies the reduction of circulating lymphocytes, a key pharmacodynamic marker of S1P1 modulation.

Objective: To determine the effect of this compound on absolute lymphocyte counts in peripheral blood.

Materials:

-

Whole blood collected in EDTA tubes

-

Red blood cell lysis buffer

-

Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8)

-

Flow cytometer

-

Counting beads

Procedure:

-

Blood Collection: Collect whole blood from treated and control animals at specified time points.

-

Cell Staining: Incubate a defined volume of whole blood with a cocktail of fluorescently labeled antibodies.

-

Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Quantify the absolute number of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells) using counting beads. Calculate the percentage reduction in lymphocyte counts compared to vehicle-treated animals.

Clinical Development and Future Directions

This compound is currently in a pivotal Phase 3 clinical trial (MO-TRANS, NCT05429632) to evaluate its efficacy and safety as an adjunctive and maintenance treatment in adult AML patients undergoing allo-HCT. The primary endpoint of this study is relapse-free survival. The unique mechanism of action of this compound, which separates the GvL effect from GvHD, holds significant promise for improving outcomes in this patient population. Further research will continue to elucidate the full therapeutic potential of this compound in various hematological and potentially other immune-mediated diseases.

References

- 1. priothera.com [priothera.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Paper: MO-TRANS: A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Phase III Study of this compound (MOC) As Adjunctive and Maintenance Treatment in AML Patients Undergoing Allogeneic Hematopoietic Cell Transplantation [ash.confex.com]

- 4. researchgate.net [researchgate.net]

The Role of Sphingosine-1-Phosphate Receptors in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P), a bioactive lipid mediator, plays a pivotal role in the pathophysiology of various hematological malignancies through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The S1P/S1PR signaling axis is intricately involved in regulating cancer cell proliferation, survival, migration, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the current understanding of S1PRs in leukemia, lymphoma, and multiple myeloma. It summarizes quantitative data on receptor expression and the efficacy of S1PR modulators, details key experimental protocols for studying S1PR function, and provides visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to target this critical pathway in hematological cancers.

Introduction to Sphingosine-1-Phosphate and its Receptors

Sphingosine-1-phosphate is a signaling sphingolipid that regulates a diverse array of cellular processes, including cell growth, survival, migration, and angiogenesis.[1] In contrast to its precursors, ceramide and sphingosine, which are generally associated with growth arrest and apoptosis, S1P promotes cell survival and proliferation.[1] This balance, often termed the "sphingolipid rheostat," is frequently dysregulated in cancer.[1]

S1P exerts its effects primarily through five specific S1P receptors (S1PR1-5), which are G protein-coupled receptors (GPCRs). The expression pattern of these receptors varies among different cell types and tissues, and their activation triggers distinct downstream signaling cascades, leading to a wide range of cellular responses. The "inside-out" signaling mechanism, where intracellularly produced S1P is exported to activate cell surface receptors in an autocrine or paracrine manner, is a key feature of S1P-mediated cancer progression.

S1P Receptor Expression in Hematological Malignancies

The expression of S1P receptor subtypes is highly variable across different hematological malignancies and even within subtypes of the same cancer. This differential expression often dictates the functional role of S1P signaling in a particular disease context.

Table 1: S1P Receptor mRNA Expression in Human Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference |

| Leukemia | |||||||

| HL-60 | Acute Promyelocytic Leukemia | + | + | + | - | - | |

| U937 | Histiocytic Lymphoma | + | + | + | - | - | |

| K562 | Chronic Myeloid Leukemia | + | + | - | - | - | |

| T-LGL | T-cell Large Granular Lymphocytic Leukemia | - | - | - | - | + | |

| Lymphoma | |||||||

| Granta-519 | Mantle Cell Lymphoma | + | - | - | - | - | |

| JVM-2 | Mantle Cell Lymphoma | + | - | - | - | - | |

| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | + | - | - | - | - | |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | - | + | - | - | - | |

| Multiple Myeloma | |||||||

| MM1.S | Multiple Myeloma | + | + | + | - | - | |

| MM1.R | Multiple Myeloma | + | + | + | - | - |

'+' indicates detectable expression, '-' indicates no or very low expression. Data is compiled from RT-PCR analysis.

Functional Roles and Signaling Pathways of S1P Receptors

S1P receptors, upon activation, couple to various heterotrimeric G proteins (Gαi, Gαq, Gα12/13) to initiate downstream signaling cascades that are crucial for the pathogenesis of hematological malignancies. Key pathways include the Ras/ERK, PI3K/Akt, and STAT3 signaling pathways, which regulate cell proliferation, survival, and migration.

S1PR1

S1PR1 is frequently implicated in promoting cell survival and proliferation in various hematological cancers. In acute myeloid leukemia (AML) cells, S1PR1 expression has been shown to suppress apoptosis and promote proliferation by interfering with mitochondrion-associated apoptotic processes and enhancing the MKK1-ERK signaling pathway. In mantle cell lymphoma (MCL), the FAM19A5/S1PR1 signaling pathway is associated with the regulation of cell viability and proliferation. Furthermore, a feedback loop exists where STAT3 induces S1PR1 expression, and S1PR1 activation, in turn, sustains STAT3 activity, promoting malignant progression.

S1PR2

In contrast to S1PR1, S1PR2 often acts as a tumor suppressor in the context of germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL). S1PR2 signaling, mediated through Gα13, inhibits Akt activation and cell migration, thereby promoting the confinement of B cells within the germinal center. Loss-of-function mutations in S1PR2 or its downstream signaling components are frequently observed in GCB-DLBCL, leading to uncontrolled B-cell proliferation and dissemination.

S1PR3, S1PR4, and S1PR5

The roles of S1PR3, S1PR4, and S1PR5 in hematological malignancies are less extensively characterized. S1PR3 has been implicated in multiple myeloma, where it contributes to the S1P-mediated upregulation of the anti-apoptotic protein Mcl-1. S1PR4 expression is primarily restricted to hematopoietic and lymphoid tissues. S1PR5 is notably upregulated in T-cell large granular lymphocyte (LGL) leukemia and may play a role in the dysregulation of apoptosis characteristic of this disease.

Therapeutic Targeting of S1P Receptors

The critical role of S1PRs in promoting the survival and proliferation of malignant hematopoietic cells has made them attractive therapeutic targets. Several S1PR modulators are in preclinical and clinical development.

Table 2: Efficacy of S1P Receptor Modulators in Hematological Malignancy Cell Lines

| Compound | Target(s) | Cell Line | Cancer Type | Efficacy (IC50/EC50) | Reference |

| FTY720 (Fingolimod) | S1PR1, S1PR3, S1PR4, S1PR5 | Raji | Burkitt's Lymphoma | ~5 µM (apoptosis) | |

| Primary CLL cells | Chronic Lymphocytic Leukemia | ~5-10 µM (apoptosis) | |||

| SCC9 | Head and Neck Squamous Cell Carcinoma | 4.34 µM | |||

| ONO-4641 | S1PR1, S1PR5 | S1PR1-expressing cells | N/A | 0.0273 nM (S1PR1) | |

| S1PR5-expressing cells | N/A | 0.334 nM (S1PR5) | |||

| SEW2871 | S1PR1 agonist | S1PR1-expressing cells | N/A | 13.8 nM | |

| KRP-203 | S1PR1, S1PR4 | N/A | Hematological Malignancies | Phase I/II Clinical Trial |

Key Experimental Protocols

Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic response of cancer cells to a chemoattractant, such as S1P.

Workflow Diagram

Detailed Protocol:

-

Cell Preparation: Culture hematological cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium. On the day of the assay, detach the cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores for lymphocytes) into the wells of a 24-well plate. To the lower chamber of each well, add 600 µL of medium containing the desired concentration of S1P or other chemoattractants. Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2 to 24 hours, depending on the cell type and chemoattractant.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. After fixation, stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution, and the absorbance can be measured with a plate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle Diagram

Detailed Protocol:

-

Cell Treatment: Seed hematological cancer cells in a 6-well plate and treat with the S1P receptor modulator of interest at various concentrations for the desired time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells once with cold PBS and centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the activation of key signaling proteins (e.g., p-ERK, p-Akt, p-STAT3) downstream of S1PR activation.

Detailed Protocol:

-

Cell Lysis: After treatment with S1P or an S1PR modulator, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK) to confirm equal loading.

Conclusion and Future Perspectives

The sphingosine-1-phosphate receptor signaling network is a critical regulator of the pathobiology of hematological malignancies. The differential expression of S1PR subtypes and their distinct downstream signaling pathways offer a plethora of opportunities for the development of targeted therapies. While significant progress has been made in understanding the role of S1PRs in these diseases, further research is needed to fully elucidate the intricate signaling networks and to identify patient populations that are most likely to benefit from S1PR-targeted therapies. The continued development of subtype-selective S1PR modulators and their evaluation in preclinical and clinical settings holds great promise for improving the treatment outcomes for patients with leukemia, lymphoma, and multiple myeloma.

References

Mocravimod: An In-depth Technical Review of Early-Stage Clinical Trial Data on Safety and Tolerability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mocravimod (formerly known as KRP203) is a synthetic, orally available sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has been investigated in early-stage clinical trials for its potential therapeutic applications in autoimmune diseases and as an adjunctive therapy in hematological malignancies, particularly in the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][3][4] This technical guide provides a comprehensive overview of the safety and tolerability profile of this compound based on data from its early-stage clinical development.

Core Mechanism of Action

This compound is a modulator of S1P receptors, which are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking. By acting on these receptors, this compound selectively and reversibly sequesters lymphocytes in lymphoid organs, leading to a reduction in the number of circulating lymphocytes. This mechanism underlies its potential therapeutic effects in immune-mediated conditions.

Early-Stage Clinical Trial Landscape

The primary focus of early-stage clinical trials for this compound has been to establish its safety and tolerability profile. A key study in the context of hematological malignancies is the Phase 1b/2a, two-part, single- and two-arm, randomized, open-label trial identified by the clinical trial identifier NCT01830010. This trial evaluated this compound in patients with hematological malignancies undergoing allo-HSCT. Additionally, this compound has been assessed in Phase 1 and 2 trials for various autoimmune indications.

Data Presentation: Safety and Tolerability

The available data from early-stage clinical trials consistently indicate that this compound is generally safe and well-tolerated. However, specific quantitative data on the frequency of adverse events from these early trials are not widely available in the public domain. The following tables summarize the reported safety findings in a qualitative and descriptive manner.

Table 1: Summary of Adverse Events in the NCT01830010 Trial

| Adverse Event Class | Description of Findings | Source |

| Cardiovascular | S1P receptor modulator class effects, such as bradycardia, were observed but were reported to be of no clinical concern. | |

| Hematologic | A significant reduction in circulating lymphocyte numbers was a consistent finding, which is an expected pharmacodynamic effect of the drug. This was not associated with a negative impact on engraftment. | |

| Hepatic | No consistent increase in liver function test results was reported during this compound treatment. | |

| Graft-versus-Host Disease (GvHD) | A limited number of acute and chronic GvHD events were observed. | |

| Relapse | A limited number of relapses were reported in the study population. |

Table 2: General Safety Profile from Early-Stage Trials

| Safety Aspect | Summary of Findings | Source | | --- | --- | | Overall Tolerability | this compound was found to be safe and well-tolerated when added to standard treatment regimens in patients with hematological malignancies requiring allo-HSCT. | | | Autoimmune Indications | Phase 1 and 2 trials in several autoimmune indications have successfully assessed this compound for its safety and tolerability. | | | Serious Adverse Events | Specific details and frequencies of serious adverse events are not publicly available in the reviewed literature. | | | Dose-Related Effects | The NCT01830010 trial evaluated 1 mg and 3 mg daily doses, with both being generally well-tolerated. | |

Experimental Protocols

NCT01830010 Trial Methodology

The Phase 1b/2a clinical trial (NCT01830010) was a multicenter, two-part, open-label study.

-

Part 1: A single-arm study to evaluate the safety of 3 mg/day of orally administered this compound in conjunction with standard of care GvHD prophylaxis (cyclosporine A/methotrexate) in 10 patients.

-

Part 2: A randomized, two-arm study to assess the safety, pharmacokinetics, and preliminary efficacy of 1 mg/day of this compound with cyclosporine A/methotrexate or 3 mg/day of this compound with tacrolimus/methotrexate.

Patient Population: The study enrolled patients with intermediate- to high-risk hematological malignancies who were undergoing allo-HSCT.

Primary Objective: The primary goal was to assess the safety and tolerability of this compound in this patient population.

Key Assessments: Safety assessments included the monitoring of adverse events, laboratory parameters (including liver function tests), and vital signs. Pharmacokinetic profiles of this compound and its active metabolite were also evaluated.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a sphingosine-1-phosphate (S1P) receptor modulator, influences lymphocyte trafficking. The following diagram illustrates the general signaling pathway affected by this compound.

Caption: this compound's mechanism of action on the S1P1 receptor, leading to receptor internalization and inhibition of lymphocyte egress from lymph nodes.

Experimental Workflow of the NCT01830010 Trial

The following diagram outlines the general workflow for a patient participating in the NCT01830010 clinical trial.

Caption: A simplified workflow of the NCT01830010 clinical trial, from patient screening to the end of the study.

Conclusion

Based on the publicly available data from early-stage clinical trials, this compound has demonstrated a favorable safety and tolerability profile. The most consistently reported pharmacological effect is a reduction in circulating lymphocytes, which is in line with its mechanism of action as an S1P receptor modulator. Class-specific effects, such as bradycardia, have been noted but were not of clinical concern in the initial studies. Further investigation in larger, controlled trials, such as the ongoing MO-TRANS study (NCT05429632), will provide a more comprehensive understanding of the safety and efficacy of this compound in its target indications. The lack of detailed, publicly available quantitative adverse event data from the earliest trials remains a limitation in providing a complete safety assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. priothera.com [priothera.com]

- 3. priotherabk.raredev.co.uk [priotherabk.raredev.co.uk]

- 4. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mocravimod in Murine Models of Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Mocravimod (KRP203), a sphingosine-1-phosphate receptor 1 (S1PR1) modulator, in murine models of allogeneic hematopoietic stem cell transplantation (allo-HSCT). This compound has been shown to ameliorate graft-versus-host disease (GVHD) while preserving graft-versus-leukemia (GVL) effects, making it a compound of significant interest in transplant immunology.[1][2][3][4][5]

Mechanism of Action

This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it downregulates the receptor, thereby blocking the signal required for T cell egress from secondary lymphoid organs such as lymph nodes. This sequestration of T cells in the lymph nodes reduces their infiltration into GVHD target organs, mitigating the severity of the disease. Notably, this mechanism of action differs from traditional immunosuppressants as it retains T cell effector function within the lymphoid tissues, which is crucial for maintaining the beneficial GVL effect.

Below is a diagram illustrating the S1P receptor signaling pathway and the action of this compound.

Experimental Protocols

This section details the methodologies for key experiments involving the administration of this compound in a murine allo-HSCT model to study its effects on GVHD.

Murine Allo-HSCT Model

A common model for studying chronic GVHD involves minor histocompatibility antigen-mismatched transplantation.

-

Recipient Mice: BALB/c (H-2d)

-

Donor Mice: B10.D2 (H-2d)

-

Conditioning Regimen: Recipient mice receive a sub-lethal dose of total body irradiation (TBI), typically 5.5 Gy, on day -1 or day 0 of transplantation to allow for donor cell engraftment. The sensitivity to radiation is strain-dependent.

-

Donor Cell Preparation: Bone marrow (BM) cells are harvested from the femurs and tibias of donor mice. Splenocytes are isolated from the spleens of donor mice.

-

Transplantation: On day 0, recipient mice are intravenously injected with a combination of bone marrow cells (e.g., 8 x 10^6 cells) and splenocytes (e.g., 15 x 10^6 cells). Splenocytes are the source of T cells that mediate GVHD.

This compound Administration Protocol

-

Dosage: 3 mg/kg/day

-

Route of Administration: Oral gavage

-

Preparation of this compound Solution: The specific diluent for this compound is often proprietary. However, for oral gavage of small molecules in mice, common vehicles include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The formulation should be optimized for solubility and stability of the compound.

-

Administration Schedule: this compound or the vehicle control (diluent) is administered daily, starting from day -1 (one day before transplantation) and continuing until day +42.

-

Oral Gavage Procedure:

-

Accurately weigh the mouse to calculate the precise volume of the this compound solution to be administered.

-

Restrain the mouse securely to prevent movement and injury.

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly dispense the solution.

-

Carefully remove the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress immediately after the procedure.

-

Assessment of GVHD

-

Clinical Scoring: Mice should be monitored regularly (e.g., twice weekly) for clinical signs of GVHD. A scoring system is used to assess disease severity based on parameters such as weight loss, posture, activity, fur texture, and skin integrity.

-

Histopathological Analysis: At the end of the study, or at specific time points, target organs of GVHD (e.g., skin, liver, salivary glands) are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage. Fibrosis can be evaluated using Masson's trichrome staining.

The experimental workflow is summarized in the diagram below.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in murine allo-HSCT models.

Table 1: Effect of this compound on Chronic GVHD Clinical and Pathological Scores

| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Significance |

| Chronic GVHD Skin Score | Significantly Higher | Significantly Reduced | p < 0.05 |

| Lachrymal Secretion Volume | Significantly Lower | Significantly Preserved | p < 0.05 |

| Pathological Skin cGVHD Score | Significantly Higher | Significantly Decreased | p < 0.05 |

| Fibrotic Area (Liver) | Significantly Higher | Significantly Decreased | p < 0.05 |

| Fibrotic Area (Salivary Glands) | Significantly Higher | Significantly Decreased | p < 0.05 |

Data adapted from a study on chronic GVHD in a minor histocompatibility antigen-mismatched model.

Table 2: Effect of this compound on Donor T-Cell Populations in Mesenteric Lymph Nodes (Day +42)

| Cell Population | Vehicle Control | This compound (3 mg/kg/day) | Significance |

| Donor CD4+ T-cells | Higher | Significantly Reduced | p < 0.05 |

| Donor CD8+ T-cells | Higher | Significantly Reduced | p < 0.05 |

Flow cytometric analysis demonstrated a significant reduction in both CD4 and CD8 donor T cells in the mesenteric lymph nodes of this compound-treated recipients.

Table 3: Effect of this compound on Exhausted T-Cell Populations in Mesenteric Lymph Nodes

| Cell Population | Vehicle Control | This compound (3 mg/kg/day) | Significance |

| CD62L- PD-1+ TOX+ Exhausted T-cells | Lower | Significantly Increased | p < 0.05 |

This compound treatment led to a significant increase in the absolute numbers of exhausted T cells specifically in the mesenteric lymph nodes.

Conclusion

The provided protocols and data offer a framework for investigating the therapeutic potential of this compound in preclinical models of allo-HSCT. The oral administration of this compound at 3 mg/kg/day has been shown to effectively ameliorate chronic GVHD by sequestering donor T cells in the lymph nodes. This is evidenced by reduced clinical and pathological GVHD scores and alterations in T-cell populations within the mesenteric lymph nodes. These application notes should serve as a valuable resource for researchers in the field of transplant immunology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining Optimal Mocravimod Dosage for Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mocravimod (KRP203) is a synthetic, orally available sphingosine-1-phosphate receptor (S1PR) modulator currently under investigation as an adjunctive and maintenance therapy for Acute Myeloid Leukemia (AML) patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT). Its mechanism of action, which involves the sequestration of lymphocytes in lymphoid organs, offers a promising strategy to mitigate graft-versus-host disease (GvHD) while preserving the beneficial graft-versus-leukemia (GvL) effect. This document provides detailed application notes and protocols for researchers aiming to investigate this compound in preclinical and clinical AML research, with a focus on dosage determination.

Introduction

This compound is a modulator of sphingosine-1-phosphate receptors (S1PRs), which are crucial for lymphocyte trafficking. By binding to S1PRs on lymphocytes, this compound induces their internalization, rendering the cells unresponsive to the S1P gradient that governs their egress from lymph nodes. This leads to a reversible reduction in peripheral lymphocyte counts. In the context of AML post-allo-HCT, this sequestration of donor T-cells in lymphoid tissues is hypothesized to reduce the incidence and severity of GvHD, a major complication of transplantation. Importantly, the effector functions of the T-cells are not compromised, allowing them to maintain their anti-leukemic activity within the lymphoid compartments where residual leukemia cells may reside.[1][2][3]

Clinical development of this compound for AML is primarily focused on its use as an adjunctive and maintenance therapy in patients receiving allo-HCT.[2][4] The pivotal Phase IIb/III MO-TRANS clinical trial is currently evaluating the efficacy and safety of two oral doses of this compound in this patient population.

Mechanism of Action: S1PR Modulation

This compound's therapeutic potential in AML stems from its ability to modulate the S1P signaling pathway. This pathway plays a critical role in regulating the migration of lymphocytes from lymphoid organs to the peripheral circulation.

Caption: this compound's mechanism of action on T-cell trafficking.

Quantitative Data Presentation

Table 1: Clinical Dosages of this compound in AML (MO-TRANS Trial)

| Dosage | Route of Administration | Frequency | Patient Population | Study Phase | Reference |

| 1 mg | Oral | Once Daily | Adult AML patients undergoing allo-HCT | Phase IIb/III | |

| 3 mg | Oral | Once Daily | Adult AML patients undergoing allo-HCT | Phase IIb/III |

Table 2: Preclinical and In Vitro Dosage Information for S1PR Modulators in Leukemia Research

| Compound | Cell Line(s) | Concentration Range | Effect | Reference |

| FTY720 (Fingolimod) | Various AML cell lines | > 5 µM | Induction of cytotoxicity | |

| FTY720 (Fingolimod) | Kasumi-1 (AML-M2) | Not specified | Induction of apoptosis | |

| This compound (KRP-203) | MOLM-14, MV4-11 (FLT3-ITD AML) | Not specified | Resensitization to FLT3 inhibitors | |

| FTY720 (Fingolimod) | In vivo xenograft mouse model (Kasumi-1) | Not specified | Antitumorigenic activity |

Note: Specific in vitro concentrations for this compound in AML cell lines are not yet widely published. The data for FTY720 (Fingolimod), a structurally and functionally similar S1PR modulator, can be used as a starting point for experimental design.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on AML Cell Viability

This protocol outlines a general procedure to determine the optimal concentration of this compound for in vitro studies on AML cell lines.

1. Materials:

-

AML cell lines (e.g., MOLM-14, MV4-11, Kasumi-1, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (KRP203) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

2. Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Based on data from the similar compound FTY720, a starting concentration range of 1 µM to 20 µM is recommended. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: In vitro cell viability assay workflow.

Protocol 2: In Vivo Assessment of this compound Dosage in an AML Xenograft Model

This protocol provides a general framework for determining an effective and well-tolerated dose of this compound in a murine xenograft model of AML.

1. Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human AML cell line (e.g., MOLM-14, MV4-11)

-

This compound (formulated for oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry reagents for chimerism analysis

2. Procedure:

-

Xenograft Establishment: Inject human AML cells intravenously or subcutaneously into immunocompromised mice.

-

Treatment Initiation: Once leukemia is established (e.g., detectable peripheral chimerism or palpable tumors), randomize mice into treatment and control groups.

-

Dosing: Administer this compound daily via oral gavage. Based on clinical data, a starting dose range of 0.1 mg/kg to 3 mg/kg could be explored. The control group should receive the vehicle.

-

Monitoring: Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor volume (for subcutaneous models) or peripheral blood chimerism (for disseminated models) regularly.

-

Endpoint Analysis: At the end of the study (due to tumor burden or a predefined time point), collect tissues (e.g., bone marrow, spleen, peripheral blood) for analysis of leukemic infiltration, lymphocyte populations, and potential biomarkers.

Caption: In vivo AML xenograft study workflow.

Conclusion

The determination of the optimal this compound dosage for AML research is dependent on the specific experimental context. For clinical research in the allo-HCT setting, the ongoing MO-TRANS trial provides a clear precedent with 1 mg and 3 mg daily oral doses. For preclinical in vitro and in vivo studies, while direct data for this compound is emerging, information from the analogous compound FTY720 can guide initial dose-finding experiments. The protocols provided in this document offer a starting point for researchers to systematically evaluate the efficacy and optimal dosage of this compound in various AML research models. Further preclinical studies are warranted to explore the full therapeutic potential and dose-response relationship of this compound in AML.

References

- 1. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: In Vitro Assays to Assess Mocravimod's Impact on T Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction